N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide
Overview
Description
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring, a chloro group at the 2-position of the acetamide moiety, and an ethyl group attached to the nitrogen atom of the acetamide. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 1-Benzyl-piperidin-3-amine: This intermediate is synthesized by the reduction of 1-Benzyl-piperidin-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Acylation Reaction: The 1-Benzyl-piperidin-3-amine is then acylated with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(1-Benzyl-piperidin-3-yl)-2-chloroacetamide.
Alkylation Reaction: Finally, the N-(1-Benzyl-piperidin-3-yl)-2-chloroacetamide is alkylated with ethyl iodide in the presence of a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position of the acetamide moiety can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the benzyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used for oxidation reactions.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of this compound.
Oxidation: Oxidized derivatives such as this compound N-oxide.
Reduction: Reduced derivatives such as N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-ethanolamine.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting the central nervous system.
Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors and ion channels, making it a valuable tool in neuropharmacological research.
Biological Studies: It is used in studies investigating the structure-activity relationships of piperidine derivatives and their biological activities.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors and ion channels. The compound is believed to modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, thereby influencing neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide can be compared with other similar compounds, such as:
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide: This compound has an isopropyl group instead of an ethyl group, which may result in different pharmacological properties and biological activities.
N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide: This compound has a methyl group instead of an ethyl group, which may affect its chemical reactivity and interaction with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-2-chloro-N-ethylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-2-19(16(20)11-17)15-9-6-10-18(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATOYQCUOIQASY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901174102 | |
Record name | Acetamide, 2-chloro-N-ethyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901174102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353975-72-0 | |
Record name | Acetamide, 2-chloro-N-ethyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353975-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-chloro-N-ethyl-N-[1-(phenylmethyl)-3-piperidinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901174102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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